5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride
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Overview
Description
5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO5S It is known for its unique structure, which includes an amino group, a methylsulphonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride typically involves the introduction of the methylsulphonyl group to the benzoic acid derivative. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulphonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the methylsulphonyl group.
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the methylsulphonyl group.
Uniqueness
The presence of the methylsulphonyl group in 5-Amino-2-((methylsulphonyl)oxy)benzoic acid hydrochloride imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
94088-81-0 |
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Molecular Formula |
C8H10ClNO5S |
Molecular Weight |
267.69 g/mol |
IUPAC Name |
5-amino-2-methylsulfonyloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO5S.ClH/c1-15(12,13)14-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
PGARGKIVTZUQEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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